molecular formula C17H14ClN3O2 B7720952 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylbenzamide

2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylbenzamide

Cat. No. B7720952
M. Wt: 327.8 g/mol
InChI Key: AIUZTSSCUWLBNO-UHFFFAOYSA-N
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Description

2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is a member of the oxadiazole family, which is known for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylbenzamide is not fully understood. However, studies have shown that this compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Additionally, this compound has shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G0/G1 phase. Moreover, this compound has shown to inhibit the activity of certain enzymes involved in the biosynthesis of bacterial cell walls, leading to the death of bacterial cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylbenzamide has several biochemical and physiological effects. This compound has shown to decrease the levels of reactive oxygen species (ROS) in cancer cells, leading to the induction of apoptosis. Moreover, this compound has shown to increase the levels of intracellular calcium ions, leading to the activation of the caspase pathway. Additionally, this compound has shown to inhibit the activity of certain enzymes involved in the biosynthesis of bacterial cell walls, leading to the death of bacterial cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylbenzamide in lab experiments include its potent antitumor and antimicrobial activity, making it a potential candidate for the development of new anticancer and antibiotic drugs. Moreover, this compound has shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. However, the limitations of using this compound in lab experiments include its relatively low solubility in water, making it difficult to administer in vivo. Additionally, the toxicity of this compound at higher concentrations needs to be evaluated before its use in clinical trials.

Future Directions

The future directions for the research on 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylbenzamide include the evaluation of its toxicity at higher concentrations, the development of new formulations to improve its solubility in water, and the evaluation of its potential as a drug candidate for the treatment of cancer, bacterial infections, and inflammatory diseases. Moreover, the evaluation of its mechanism of action and the identification of its molecular targets can provide insights into the development of new drugs with improved efficacy and specificity. Additionally, the evaluation of its potential as a material science candidate for the development of new materials with improved properties can provide new avenues for research in this field.

Synthesis Methods

The synthesis of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylbenzamide involves the reaction of 2-chlorobenzohydrazide with ethyl chloroacetate to obtain 2-ethyl-2-(2-chlorophenyl)acetohydrazide. The obtained compound is then reacted with sodium methoxide in methanol to form 2-(2-chlorophenyl)-5-(2-ethoxy-2-oxoethyl)-1,3,4-oxadiazole, which is further reacted with N-ethylbenzamide to obtain the final product, 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylbenzamide.

Scientific Research Applications

2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylbenzamide has shown promising results in various scientific research applications. One such application is its use as an anticancer agent. Studies have shown that this compound has potent antitumor activity against different types of cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has shown antimicrobial activity against different strains of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Moreover, this compound has shown anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-2-19-16(22)11-7-3-4-8-12(11)17-20-15(21-23-17)13-9-5-6-10-14(13)18/h3-10H,2H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUZTSSCUWLBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-ethylbenzamide

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